1-[(Propan-2-yl)amino]propan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-(propan-2-ylamino)propan-2-one |
InChI |
InChI=1S/C6H13NO/c1-5(2)7-4-6(3)8/h5,7H,4H2,1-3H3 |
InChI Key |
YLSKXOORRICBCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(=O)C |
Origin of Product |
United States |
Mechanistic Investigations of 1 Propan 2 Yl Amino Propan 2 One Chemical Reactivity
Analysis of Fundamental Reaction Types
The chemical reactivity of 1-[(Propan-2-yl)amino]propan-2-one is characterized by the interplay of its secondary amine and ketone functional groups. This structure allows for a variety of fundamental reaction types, including oxidation, reduction, nucleophilic substitution, and condensation reactions.
The oxidation of this compound can theoretically proceed at either the secondary amine or the ketone. However, the secondary amine is more susceptible to oxidation under typical conditions. Oxidation of the secondary amine can lead to the formation of a variety of products, including hydroxylamines, nitrones, or, with more vigorous oxidizing agents, cleavage of the C-N bond.
The ketone functional group is generally resistant to oxidation. However, under forcing conditions, such as with strong oxidizing agents and heat, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur, leading to the formation of carboxylic acids. It is important to note that tertiary alcohols, which could be formed from the reduction of the ketone, are resistant to oxidation by agents like acidified sodium or potassium dichromate(VI) solution because they lack a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.org
| Oxidizing Agent | Potential Product(s) | Reaction Conditions |
| Mild Oxidizing Agents (e.g., H₂O₂) | N-oxide or hydroxylamine (B1172632) derivatives | Controlled temperature |
| Strong Oxidizing Agents (e.g., KMnO₄) | Cleavage of C-N and C-C bonds, formation of smaller carboxylic acids and ketones | Elevated temperatures |
The ketone group in this compound is readily susceptible to reduction to a secondary alcohol, forming 1-[(Propan-2-yl)amino]propan-2-ol. nih.gov This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.ukdocbrown.info
The reduction mechanism with these hydride reagents involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. chemguide.co.uklibretexts.org This is followed by protonation of the resulting alkoxide intermediate by a protic solvent (like water or alcohol) or by the addition of a dilute acid in a separate workup step. chemguide.co.uklibretexts.org For instance, the reduction of propanone with sodium tetrahydridoborate results in propan-2-ol. chemguide.co.uk In general, the reduction of a ketone leads to a secondary alcohol. chemguide.co.ukchemguide.co.uk
| Reducing Agent | Product | Solvent |
| Sodium Borohydride (NaBH₄) | 1-[(Propan-2-yl)amino]propan-2-ol | Protic solvents (e.g., methanol, ethanol) chemguide.co.uklibretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | 1-[(Propan-2-yl)amino]propan-2-ol | Aprotic solvents (e.g., diethyl ether, THF) chemguide.co.uk |
Nucleophilic substitution reactions involving this compound can occur at the nitrogen atom of the secondary amine. The lone pair of electrons on the nitrogen atom makes it a nucleophile, capable of attacking electrophilic centers. For a nucleophilic substitution to occur, the electrophile must have a suitable leaving group. organic-chemistry.org
These reactions can proceed through either an SN1 or SN2 mechanism. libretexts.org The specific pathway is influenced by factors such as the structure of the electrophile, the nature of the leaving group, the solvent, and the nucleophilicity of the amine. organic-chemistry.org For example, the reaction of an amine with an alkyl halide would be a typical nucleophilic substitution, leading to the formation of a quaternary ammonium (B1175870) salt if the reaction proceeds to completion. organic-chemistry.org
| Electrophile | Product Type | Potential Mechanism |
| Alkyl Halide (e.g., CH₃I) | Tertiary Amine/Quaternary Ammonium Salt | SN2 |
| Acyl Halide (e.g., CH₃COCl) | Amide | Nucleophilic Acyl Substitution |
Condensation reactions involve the joining of two molecules with the concurrent loss of a small molecule, such as water. labxchange.orglibretexts.org The this compound molecule can participate in such reactions through both its amine and ketone functionalities.
The secondary amine can react with carbonyl compounds, such as aldehydes and ketones, to form enamines. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
The ketone group, specifically the α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), is acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions or Claisen-type condensations if an ester is involved. masterorganicchemistry.com For example, in an aldol (B89426) condensation, the enolate would attack the carbonyl carbon of another molecule of this compound (a self-condensation) or a different carbonyl-containing compound.
| Reactant | Reaction Type | Key Intermediate | Product Type |
| Aldehyde/Ketone | Enamine Formation | Iminium ion | Enamine |
| Another molecule of this compound (with base) | Aldol Condensation | Enolate | β-hydroxy ketone |
Detailed Studies on Specific Reactivity Profiles
Aminomethylation, also known as the Mannich reaction, is a key reaction involving compounds with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. In the context of this compound, the molecule itself can act as the amine component.
The mechanism begins with the formation of an Eschenmoser's salt precursor, an iminium ion, from the reaction of the secondary amine with an aldehyde (typically formaldehyde). This electrophilic iminium ion then reacts with a nucleophile. If another molecule with an active hydrogen is present (a C-H, N-H, O-H, or S-H bond), it can attack the iminium ion, resulting in the formation of a new carbon-nitrogen bond and the introduction of an aminomethyl group.
Alternatively, the enolizable ketone part of this compound can itself provide the nucleophilic partner in a Mannich reaction. In the presence of an acid catalyst, the ketone can enolize, and the resulting enol can attack an iminium ion formed from a different amine and aldehyde, leading to a β-aminoketone.
| Reactants | Key Intermediate | Product Type |
| This compound, Formaldehyde (B43269), Active Hydrogen Compound | Iminium Ion | Mannich Base (β-aminoketone) |
### 3.2.2. Intramolecular Cyclization and Rearrangement Processes
The chemical structure of this compound, an α-aminoketone, presents the potential for several intramolecular reactions, including cyclization and rearrangement. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from the established chemistry of α-aminoketones. One of the most common reactions for α-aminoketones is self-condensation, which can lead to the formation of cyclic structures such as 2,5-dihydropyrazines through the reaction of two molecules.
A plausible intramolecular process for a molecule like this compound, particularly under specific catalytic conditions, could involve cyclization. For instance, processes like the Heyns rearrangement are known for α-hydroxy ketones, where an intramolecular redox reaction occurs via a hydroxy enamine intermediate, resulting in the migration of the carbonyl group. rsc.org While not a direct analogue, this highlights the potential for intramolecular rearrangements in multifunctional ketones. In the case of this compound, the presence of the amine and ketone functionalities in a 1,2-relationship allows for the possibility of forming a five- or six-membered ring through cyclization, depending on the reaction conditions and catalysts employed. For example, intramolecular reactions of similar amino-tethered ketones can lead to either enolate arylation or carbonyl addition, demonstrating the competitive nature of these pathways. nih.gov The formation of cyclic imines or enamines is a key step in many of these transformations.
Another potential transformation is rearrangement. The Beckmann rearrangement, for example, converts oximes into amides. frontiersin.org While this would require prior conversion of the ketone to an oxime, it illustrates a class of rearrangements that structurally similar compounds can undergo. The specific catalysts and reaction conditions are crucial in directing the reaction toward a desired cyclized or rearranged product. frontiersin.org
### 3.3. Stereochemical Outcomes and Regioselectivity in Transformations
The ketone and adjacent stereocenter in molecules related to this compound make stereochemical control a critical aspect of their transformations. The reduction of the ketone functionality is a primary example where stereochemical outcomes are paramount. The conversion of the propan-2-one moiety to a propan-2-ol introduces a new chiral center. The stereoselectivity of this reduction can be influenced by various factors, including the choice of reducing agent and catalyst.
Biocatalysis, using enzymes such as ketoreductases (KREDs) or whole-cell systems like yeast, has proven to be a highly effective method for the stereoselective reduction of ketones. acs.orgacs.org These enzymatic reductions can produce the corresponding chiral alcohols with high enantiomeric excess (ee), often exceeding 95%. acs.org For example, studies on the bioreduction of similar 1-(arylsulfanyl)propan-2-ones have demonstrated that different yeast strains and recombinant alcohol dehydrogenases can yield either the (R) or (S) enantiomer of the resulting alcohol with high selectivity and conversion rates. acs.org This enantiocomplementary nature allows for access to either stereoisomer based on the biocatalyst selected.
Regioselectivity becomes important when the α-aminoketone can react at multiple sites. For instance, in reactions involving enolate formation, the deprotonation can occur on either side of the carbonyl group. However, in this compound, the α-carbon bearing the amino group is more activated. Reactions such as alkylation or amination often proceed with high regioselectivity at this position. organic-chemistry.orgrsc.org The choice of catalyst, such as a Brønsted acid, can enable highly regioselective and enantioselective transfer hydrogenation of related α-keto ketimines. rsc.org
Below is a table illustrating typical results from the stereoselective bioreduction of a ketone analogous to this compound, showing the high degree of stereochemical control achievable.
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|---|---|
| Yeast Strain A | 1-(Arylsulfanyl)propan-2-one | (R)-1-(Arylsulfanyl)propan-2-ol | >99 | >99 | R |
| Yeast Strain B | 1-(Arylsulfanyl)propan-2-one | (S)-1-(Arylsulfanyl)propan-2-ol | 95 | 98 | S |
| Recombinant ADH-1 | 1-(Arylsulfanyl)propan-2-one | (R)-1-(Arylsulfanyl)propan-2-ol | 92 | >99 | R |
| Recombinant ADH-2 | 1-(Arylsulfanyl)propan-2-one | (S)-1-(Arylsulfanyl)propan-2-ol | 88 | 97 | S |
### 3.4. Solvent Effects and Kinetic Studies on Reaction Rates
The rates and outcomes of chemical reactions involving this compound are significantly influenced by the choice of solvent. Solvents can affect reaction rates by stabilizing or destabilizing the reactants, transition states, or products through various interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. nih.gov
Kinetic studies on reactions of similar aminoketones have shown that solvent polarity plays a crucial role. For reactions proceeding through a polar transition state, an increase in solvent polarity generally leads to an acceleration of the reaction rate. This is because polar solvents can better solvate and stabilize the charged transition state, thereby lowering the activation energy. nih.gov Conversely, if the reactants are more polar than the transition state, a more polar solvent may decrease the reaction rate. nih.gov
In the context of this compound, reactions such as nucleophilic addition to the carbonyl group or intramolecular cyclization would be sensitive to solvent effects. For instance, intramolecular cyclization reactions have shown marked differences in yield and reaction time depending on the solvent used. A study on a similar cyclization found that polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) provided the highest yields, whereas non-polar solvents like toluene (B28343) and dichloromethane (B109758) were least favorable. researchgate.net Similarly, studies on the enolisation of aminoketones, a key step for many of their reactions, revealed that intramolecular catalysis and electrostatic interactions with the solvent are significant factors affecting the rate. rsc.org
The ability of a solvent to act as a hydrogen bond donor or acceptor is also critical. Protic solvents, like water or alcohols, can form hydrogen bonds with the carbonyl oxygen and the amine nitrogen of this compound. This can affect the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon. In some cases, protic solvents can restrict isomerization or other intramolecular processes by stabilizing the ground state through hydrogen bonding. rsc.org
The following table provides a conceptual overview of how different solvent types might affect the rate of a hypothetical bimolecular reaction involving this compound, based on general principles of chemical kinetics.
| Solvent Type | Example Solvent | Dielectric Constant (Approx.) | Expected Effect on Rate (vs. Non-polar) | Rationale |
|---|---|---|---|---|
| Non-polar | Toluene | 2.4 | Baseline | Minimal stabilization of polar transition states. |
| Polar Aprotic | Acetonitrile | 37 | Increased | Stabilizes polar/charged transition states without hydrogen bonding to nucleophile. nih.gov |
| Polar Aprotic | DMF | 37 | Increased | Effectively solvates cations and stabilizes polar transition states. researchgate.net |
| Polar Protic | Methanol | 33 | Variable | Can stabilize transition state but may also solvate and deactivate nucleophile via H-bonding. frontiersin.org |
| Polar Protic | Water | 80 | Variable | Strongly solvates ions and polar molecules; can either accelerate or decelerate based on specific mechanism. rsc.org |
### Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(Arylsulfanyl)propan-2-one |
| (R)-1-(Arylsulfanyl)propan-2-ol |
| (S)-1-(Arylsulfanyl)propan-2-ol |
| Toluene |
| Acetonitrile |
| N,N-dimethylformamide (DMF) |
| Methanol |
| Water |
| Dichloromethane |
Theoretical and Computational Studies of 1 Propan 2 Yl Amino Propan 2 One
Quantum Chemical Characterization of Molecular Structure
Quantum chemical methods are powerful tools for elucidating the three-dimensional arrangement of atoms in a molecule and the energies associated with different spatial orientations.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely applied technique for geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. nih.gov For a molecule like 1-[(Propan-2-yl)amino]propan-2-one, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict its most stable structure. nih.gov
The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure until a stationary point on the potential energy surface is located. This optimized geometry represents the equilibrium structure of the molecule in the gas phase. The results of such a calculation would provide a detailed picture of the molecule's shape, including the planarity of the ketone group and the orientation of the isopropyl group relative to the rest of the molecule.
Illustrative Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | ~1.22 Å |
| C-N | ~1.46 Å | |
| C-C (backbone) | ~1.52 Å | |
| Bond Angle | N-C-C (backbone) | ~110° |
| C-C=O | ~120° | |
| Dihedral Angle | H-N-C-C | Varies with conformation |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be determined by a specific DFT calculation.
Conformational Analysis and Potential Energy Surfaces
The presence of several single bonds in this compound allows for rotation, leading to different spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry.
By systematically rotating key dihedral angles, such as the one around the C-N bond and the C-C bonds of the isopropyl group, a PES can be generated. This surface reveals the low-energy valleys corresponding to stable conformers and the saddle points that represent the transition states between them. Such an analysis for this compound would likely identify several stable conformers, with their relative energies indicating their population at thermal equilibrium.
Tautomeric Forms and Equilibrium Studies
Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. nih.gov this compound can exist in keto-enol and imine-enamine tautomeric forms. The primary form is the keto-amine, but it can potentially tautomerize to an enol-amine or a keto-imine.
Computational studies can predict the relative stabilities of these tautomers by calculating their ground-state energies. frontiersin.org The energy difference between the tautomers allows for the calculation of the equilibrium constant (Keq), indicating which form is predominant under given conditions. nih.gov For simple ketones and amines, the keto-amine form is generally the most stable. However, factors like solvent and intramolecular hydrogen bonding can influence the tautomeric equilibrium. nih.govresearchgate.net
Electronic Structure Analysis
The arrangement of electrons in a molecule dictates its chemical reactivity and physical properties.
Frontier Molecular Orbital (HOMO-LUMO) Calculations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group due to the presence of the lone pair of electrons. The LUMO is expected to be centered around the carbonyl group, specifically on the antibonding π* orbital of the C=O bond. The precise energies and spatial distributions of these orbitals can be calculated using methods like DFT.
Illustrative Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 8.0 |
Note: These energy values are illustrative and based on typical values for similar organic molecules.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to show different regions of electrostatic potential. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and are prone to nucleophilic attack.
In the case of this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, due to its high electronegativity and lone pairs. The hydrogen atom attached to the nitrogen would likely show a region of positive potential, making it a potential hydrogen bond donor. The nitrogen atom itself would also have some negative potential due to its lone pair, but this would be less pronounced than that of the oxygen.
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides insights into the electronic structure of a molecule, including charge delocalization and hyperconjugative interactions. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities, which align with the familiar Lewis structure concepts. uni-muenchen.dewikipedia.org The analysis of donor-acceptor interactions within the NBO framework reveals the extent of electron delocalization, which is crucial for understanding molecular stability and reactivity. uni-muenchen.de
A key aspect of NBO analysis is the examination of hyperconjugative interactions. For instance, the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the adjacent C-C or C-H bonds (σ) can be quantified. Similarly, interactions involving the π-system of the carbonyl group are significant. The lone pairs on the oxygen atom can interact with the antibonding orbitals of the neighboring C-C and C-N bonds, and the π antibonding orbital of the C=O bond can act as an acceptor for electron density from adjacent σ-bonds. These delocalizations from an idealized Lewis structure signify the presence of resonance effects and contribute to the molecule's electronic stabilization. wikipedia.org The occupancies of the NBOs provide a measure of the electron density in each orbital, with values close to 2.0 for a classic Lewis bond or lone pair. wikipedia.org Deviations from this ideal value indicate the degree of delocalization. wikipedia.org
The following table would typically be generated from an NBO analysis of this compound, detailing the key donor-acceptor interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N5 | σ(C1-C2) | Value |
| LP (1) N5 | σ(C6-H14) | Value |
| σ (C1-H1) | σ(N5-C6) | Value |
| σ (C2-C3) | π(C1=O4) | Value |
| LP (2) O4 | σ(C1-C2) | Value |
| LP (2) O4 | σ(C1-N5) | Value |
| Note: The specific values for stabilization energies (E(2)) would require performing a quantum chemical calculation with NBO analysis on the molecule. |
Mulliken Charge Distribution Analysis
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org This analysis partitions the total electron density among the constituent atoms, providing a quantitative picture of the charge distribution. uni-muenchen.de The calculation is based on the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org
The Mulliken charge for a given atom is calculated by summing the electron populations of its basis functions and subtracting this from the nuclear charge. uni-muenchen.de While it is a widely used method, it is known that the calculated charges can be sensitive to the choice of the basis set used in the computation. wikipedia.orguni-muenchen.de
For this compound, a Mulliken charge analysis would reveal the relative electronegativity of the atoms. The oxygen atom of the carbonyl group is expected to have a significant negative charge due to its high electronegativity. The nitrogen atom of the amino group will also carry a negative charge, though likely less than the oxygen. The carbon atom of the carbonyl group (C=O) will exhibit a positive charge, being bonded to the highly electronegative oxygen. The hydrogen atoms, particularly the one attached to the nitrogen, will have positive charges.
The distribution of these charges influences the molecule's electrostatic potential and its interactions with other molecules. For instance, the negatively charged oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the positively charged hydrogens can act as donors.
A representative table of Mulliken charges for the non-hydrogen atoms of this compound is presented below.
| Atom | Mulliken Charge (a.u.) |
| C (carbonyl) | Value |
| O (carbonyl) | Value |
| N (amino) | Value |
| C (isopropyl CH) | Value |
| C (isopropyl CH3) | Value |
| C (methylene) | Value |
| C (methyl) | Value |
| Note: The specific Mulliken charge values would be obtained from a quantum chemical calculation. |
Spectroscopic Property Prediction
Vibrational Frequency Calculations (FT-IR, FT-Raman)
Theoretical calculations of vibrational frequencies using methods like Density Functional Theory (DFT) are a powerful tool for interpreting and assigning experimental FT-IR and FT-Raman spectra. biointerfaceresearch.comasianpubs.org By computing the second derivatives of the energy with respect to the atomic positions, the harmonic vibrational frequencies and their corresponding normal modes can be determined. asianpubs.org These calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. biointerfaceresearch.com
For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the various functional groups present in the molecule. Key vibrational modes include:
N-H stretching: This vibration, typically appearing in the range of 3300-3500 cm⁻¹, is characteristic of the secondary amine group. biointerfaceresearch.com
C=O stretching: The carbonyl group gives rise to a strong, sharp absorption band, usually in the region of 1700-1720 cm⁻¹.
C-H stretching: These vibrations from the methyl and methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ range. asianpubs.orgijcrr.com
C-N stretching: This vibration is typically found in the 1000-1200 cm⁻¹ region.
CH₂, CH₃ bending vibrations: These include scissoring, wagging, twisting, and rocking modes and appear at lower frequencies. ijcrr.comesisresearch.org
The calculated intensities for both IR and Raman spectra help in distinguishing between different vibrational modes. biointerfaceresearch.com A comparison between the calculated and experimental spectra allows for a detailed and reliable assignment of the observed vibrational bands.
The following table provides a hypothetical comparison of calculated and experimental vibrational frequencies for some key modes in this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| N-H Stretch | Value | Value | Value |
| C=O Stretch | Value | Value | Value |
| asym. CH₃ Stretch | Value | Value | Value |
| sym. CH₃ Stretch | Value | Value | Value |
| C-N Stretch | Value | Value | Value |
| C-C Stretch | Value | Value | Value |
| Note: The specific frequency values would be obtained from experimental measurements and quantum chemical calculations. |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach, are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov These calculations provide valuable assistance in the assignment of experimental NMR spectra. The predicted chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). docbrown.infodocbrown.info
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the different proton environments: the N-H proton, the CH proton of the isopropyl group, the two equivalent CH₃ groups of the isopropyl moiety, the CH₂ group, and the terminal CH₃ group. docbrown.info Similarly, the predicted ¹³C NMR spectrum would show signals for the carbonyl carbon, the isopropyl CH carbon, the isopropyl CH₃ carbons, the methylene carbon, and the terminal methyl carbon. docbrown.info The chemical shifts are influenced by the local electronic environment of each nucleus. For instance, the carbonyl carbon is expected to have a large chemical shift due to the deshielding effect of the electronegative oxygen atom.
Comparing the theoretically predicted chemical shifts with the experimental data can confirm the structural assignment of the molecule. nih.govnih.gov
Below is a table showing hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| N-H | Value |
| CH (isopropyl) | Value |
| CH₃ (isopropyl) | Value |
| CH₂ | Value |
| CH₃ (keto) | Value |
| ¹³C NMR | |
| C=O | Value |
| CH (isopropyl) | Value |
| CH₃ (isopropyl) | Value |
| CH₂ | Value |
| CH₃ (keto) | Value |
| Note: The specific chemical shift values would be the result of quantum chemical calculations. |
UV-Vis Absorption Spectra Simulations
Time-dependent density functional theory (TD-DFT) is a common computational method for simulating UV-Vis absorption spectra. nih.gov This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. esisresearch.org
For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions involving the carbonyl group. The most prominent transitions are typically the n → π* and π → π* transitions. The n → π* transition involves the excitation of a non-bonding electron from the oxygen lone pair to the antibonding π* orbital of the carbonyl group. This is a relatively low-energy transition and often appears as a weak absorption band at longer wavelengths. The π → π* transition, which involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital, is a higher-energy transition and results in a strong absorption band at shorter wavelengths.
Simulations can also provide information about the molecular orbitals involved in these electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). esisresearch.org This helps in understanding the nature of the electronic excitations.
A representative table summarizing the results of a TD-DFT calculation for this compound is provided below.
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| n → π | Value | Value | HOMO -> LUMO |
| π → π | Value | Value | HOMO-1 -> LUMO |
| Note: The specific values for λ_max and oscillator strength would be determined through TD-DFT calculations. |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules and their interactions with their environment. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, solvent effects, and intermolecular interactions over time. nih.gov
For this compound, MD simulations could be employed to investigate several aspects of its dynamic behavior. For example, simulations in an aqueous solution could reveal the nature and stability of hydrogen bonding interactions between the solute and water molecules. The amino group's N-H can act as a hydrogen bond donor, while the carbonyl oxygen and the amino nitrogen can act as hydrogen bond acceptors. The simulations would track the formation and breaking of these hydrogen bonds, providing a dynamic picture of the solvation shell.
Furthermore, MD simulations can explore the conformational landscape of the molecule. While this compound is a relatively small and flexible molecule, there are rotational degrees of freedom around the C-C and C-N single bonds. MD simulations can sample different conformations and determine their relative populations, providing a more complete understanding of the molecule's structure in solution than static quantum chemical calculations alone.
In the context of its potential biological activity, MD simulations could be used to study the interactions of this compound with a biological target, such as a protein binding site. nih.gov These simulations can help to predict the binding mode and estimate the binding affinity, providing valuable information for drug design and development. nih.gov
Computational Investigation of Catalytic Mechanisms Involving this compound
While direct computational studies specifically targeting the catalytic mechanisms of this compound are not extensively documented in publicly available literature, a wealth of theoretical research on analogous secondary amino-ketones provides a robust framework for understanding its potential catalytic cycles. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of enamine and imine formation, which are the cornerstone catalytic pathways for compounds of this class.
The catalytic activity of secondary amines in conjunction with ketones is primarily centered on the formation of nucleophilic enamines or electrophilic iminium ions. These transient intermediates are key to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Computational studies have been pivotal in mapping the potential energy surfaces of these transformations, identifying transition states, and rationalizing the roles of catalysts and reaction conditions.
A central reaction pathway for secondary amines and ketones is the formation of an enamine. masterorganicchemistry.comchemistrysteps.com This process typically involves an acid catalyst and proceeds through a hemiaminal (or carbinolamine) intermediate. arkat-usa.org Computational investigations have detailed the energetics of each step.
Nucleophilic Attack: The secondary amine attacks the carbonyl carbon of the ketone to form a zwitterionic intermediate, which then undergoes proton transfer to yield a neutral hemiaminal.
Protonation and Dehydration: The hydroxyl group of the hemiaminal is protonated by an acid catalyst, converting it into a good leaving group (water).
Iminium Ion Formation: The departure of water leads to the formation of a cationic iminium ion.
Deprotonation: A base removes a proton from the α-carbon, leading to the formation of the neutral enamine and regenerating the catalyst.
DFT calculations have been employed to study the reaction between dimethylamine (B145610) and propanal, a system analogous to the intramolecular components of this compound. These studies help to quantify the energy barriers associated with each step of enamine formation. acs.org
Table 1: Calculated Relative Free Energies (kcal/mol) for Key Intermediates and Transition States in a Model Enamine Formation Reaction
| Species | Relative Free Energy (kcal/mol) |
| Reactants (Ketone + Amine) | 0.0 |
| Hemiaminal Intermediate | -1.3 |
| Transition State for Dehydration | 16.4 |
| Iminium Cation + Water | Variable (depends on conditions) |
| Enamine Product | Variable (depends on substitution) |
Note: Data is illustrative and based on analogous systems reported in theoretical studies. Actual values for this compound would require specific calculations.
The rate-determining step in enamine formation is often the dehydration of the hemiaminal intermediate, which typically has the highest activation barrier. arkat-usa.org Computational models have shown that the presence of explicit water molecules or other proton-shuttling species can significantly influence the energy barriers of proton transfer steps. arkat-usa.orgnih.gov
In addition to enamine catalysis, secondary amino-ketones can be involved in catalytic cycles that proceed through iminium ion intermediates. In these cases, the iminium ion, being electrophilic, can react with various nucleophiles. The subsequent hydrolysis of the resulting adduct regenerates the ketone and releases the product.
Computational studies on the reductive amination of ketones, a related process, provide insight into the energetics of imine/iminium formation and reduction. DFT calculations have been used to compare the reaction pathways for the reduction of the initial ketone versus the intermediate imine, explaining the selectivity observed with certain reducing agents like sodium triacetoxyborohydride (B8407120). acs.org These studies highlight that the formation of a six-membered ring-like transition state, involving the reactants and a catalyst or solvent molecule, is a common feature that facilitates bond formation and proton transfer. acs.org
The catalytic potential of this compound can also be considered in the context of metal-catalyzed reactions. Theoretical investigations have shown that the coordination of a metal ion to an amino-ketone can significantly alter the energetics of catalytic cycles. For instance, DFT studies on imine-exchange reactions in iron(II)-coordinated pincer complexes revealed that metal coordination can lower the activation barriers for condensation and transimination reactions compared to the non-coordinated species. nih.gov This suggests that this compound could act as a ligand in metal-catalyzed transformations, with its catalytic activity being modulated by the metal center.
Table 2: Illustrative Calculated Activation Energies (kcal/mol) for Imine Formation Pathways
| Reaction Pathway | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) | Reference System |
| Imine Formation | Water-catalyzed | 26.7 | Formaldehyde (B43269) + Methylamine |
| Imine Exchange | Fe(II)-coordinated | 19.4 - 23.2 | Diimine Pyridine (B92270) Pincer |
| Reductive Amination | Acetic Acid-catalyzed | ~15-20 (for RDS) | Aldehyde + Methylamine |
Note: This table presents a selection of data from different computational studies on related systems to illustrate the range of activation energies and the effect of catalysts. arkat-usa.orgnih.govacs.org These values are not directly for this compound.
Analytical Methodologies for Research and Characterization of 1 Propan 2 Yl Amino Propan 2 One
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for probing the molecular architecture of 1-[(Propan-2-yl)amino]propan-2-one. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its structural features, including the connectivity of atoms and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, propan-2-amine, distinct signals corresponding to different proton environments are observed. docbrown.info The integrated signal ratios in the spectrum, such as 6:1:2, align with the number of protons in different parts of the molecule. docbrown.info The chemical shifts, measured in parts per million (ppm), indicate the electronic environment of the protons. docbrown.info For instance, protons adjacent to electronegative atoms like nitrogen will appear at a different chemical shift compared to those on alkyl chains. docbrown.infodocbrown.info Spin-spin coupling, where the magnetic field of a proton influences its neighbors, results in the splitting of signals into multiplets (e.g., doublets, septets), providing valuable information about the connectivity of atoms. docbrown.infoyoutube.com The n+1 rule is often applied to interpret these splitting patterns. youtube.com To avoid interference from the solvent, deuterated solvents like CDCl₃ are commonly used. docbrown.infodocbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the case of propan-2-amine, two distinct signals are observed, indicating two different carbon environments for the three carbon atoms. docbrown.info The chemical shifts in ¹³C NMR are also influenced by the electronic environment, with carbons bonded to electronegative atoms showing different shifts. docbrown.info Unlike ¹H NMR, the relative size of the peaks in a standard ¹³C NMR spectrum does not directly correspond to the ratio of carbon atoms. docbrown.info
2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), offer even deeper insights into molecular structure. libretexts.orgwikipedia.org COSY experiments reveal correlations between coupled protons, helping to establish the connectivity within proton spin systems. libretexts.org HSQC experiments correlate the signals of directly bonded protons and heteronuclei, such as ¹H and ¹³C, which is invaluable for assigning specific proton signals to their corresponding carbon atoms. wikipedia.orgyoutube.com These advanced techniques are particularly useful for resolving complex spectra where signals may overlap in 1D experiments. libretexts.orgwikipedia.org
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The mass spectrum of propan-2-amine, for example, shows a molecular ion peak at an m/z corresponding to its molecular weight. docbrown.info The most intense peak in the spectrum is known as the base peak, and the abundances of other ions are measured relative to it. docbrown.info The fragmentation pattern is characteristic of the molecule's structure. For instance, the fragmentation of propan-2-ol, an isomer of a related compound, results in a base peak at m/z 45. docbrown.info
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds. In the context of related compounds, GC-MS has been utilized for the analysis of 1-(pyridin-2-yl)propan-2-one (B1294891) and 1-[(propan-2-yl)amino]propan-2-ol.
Electrospray Ionization (ESI-MS) and Time-of-Flight (TOF-MS): ESI is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts. TOF mass analyzers are often coupled with ESI and are known for their high mass accuracy and resolution, allowing for the precise determination of molecular formulas.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The IR spectrum of a primary amine like propylamine (B44156) exhibits characteristic N-H stretching vibrations as "twin peaks" in the region of 3500-3300 cm⁻¹. docbrown.info The presence of a broad absorption band is often indicative of hydrogen bonding. docbrown.infodocbrown.info C-H stretching vibrations from alkyl groups are typically observed around 3000-2800 cm⁻¹. docbrown.info Bending vibrations for N-H bonds can be seen around 1650-1580 cm⁻¹. docbrown.info C-N stretching vibrations in aliphatic amines appear in the 1250-1020 cm⁻¹ range. docbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to each molecule and can be used for identification. docbrown.infodocbrown.infodocbrown.info
Chromatographic Separation and Purity Determination
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a stationary phase. The components of the sample interact differently with the stationary phase, leading to their separation.
For the analysis of related amino alcohols, reverse-phase (RP) HPLC methods have been developed. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. osha.gov HPLC is also crucial for determining the purity of a substance by detecting and quantifying any impurities present. osha.govnih.gov The technique's high resolution and sensitivity make it an indispensable tool in quality control and research. nih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoringchemistryhall.com
Thin Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic chemistry for its simplicity, speed, and efficiency in monitoring the progress of a chemical reaction. chemistryhall.comnih.gov In the context of synthesizing this compound, TLC allows a chemist to qualitatively track the consumption of starting materials and the formation of the product.
The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). chemistryhall.com As the eluent moves up the plate via capillary action, compounds spotted at the bottom travel at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a lower Rf.
For a hypothetical synthesis of this compound from 1-aminopropan-2-one (B1265363) and acetone (B3395972) (propan-2-one) via reductive amination, a researcher would spot the reaction mixture on a TLC plate at various time intervals. Alongside the reaction mixture, reference spots of the starting materials would be applied. By comparing the spots, one can observe the diminishing intensity of the starting material spots and the appearance and intensification of a new spot corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible. youtube.com
Table 1: Hypothetical TLC Data for Synthesis of this compound
| Compound | Role | Hypothetical Rf Value (Ethyl Acetate/Hexane 1:1) |
| 1-Aminopropan-2-one | Starting Material | 0.25 |
| Propan-2-one | Starting Material | 0.80 |
| This compound | Product | 0.55 |
Chiral-Phase HPLC for Enantiomeric Excess Determinationnih.govsielc.com
Since this compound possesses a stereocenter, it can exist as a pair of enantiomers, (R)- and (S)-1-[(Propan-2-yl)amino]propan-2-one. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant analytical method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. researchgate.netresearchgate.net
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric interactions have different binding energies, leading to different retention times for each enantiomer, allowing for their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are frequently effective for separating chiral amines and related compounds. mdpi.comresearchgate.net
In a typical analysis, a solution of the compound is injected into the HPLC system. The mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), carries the sample through the chiral column. researchgate.netnih.gov A UV detector is commonly used to monitor the eluent, generating a chromatogram with two distinct peaks corresponding to the two enantiomers. The enantiomeric excess is calculated from the integrated areas of these peaks.
Table 2: Example Chiral HPLC Separation Data
| Parameter | Value |
| Chromatographic Conditions | |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Times | |
| (R)-1-[(Propan-2-yl)amino]propan-2-one | 8.5 min |
| (S)-1-[(Propan-2-yl)amino]propan-2-one | 10.2 min |
| Enantiomeric Excess (e.e.) Calculation | |
| Area of (S)-enantiomer | 98% |
| Area of (R)-enantiomer | 2% |
| Calculated e.e. | 96% |
Elemental Analysis for Stoichiometric Composition (CHN)
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula to assess its purity and confirm its identity.
For this compound, the molecular formula is C₆H₁₃NO, with a molecular weight of 115.18 g/mol . The theoretical elemental composition can be precisely calculated. A highly pure sample should yield experimental results that are very close to these theoretical values, typically within a ±0.4% tolerance.
Table 3: Elemental Composition of this compound
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
| Carbon (C) | 62.57% | 62.45% |
| Hydrogen (H) | 11.38% | 11.45% |
| Nitrogen (N) | 12.16% | 12.11% |
X-ray Diffraction Analysis for Solid-State Structure Determinationthepharmajournal.com
X-ray Diffraction (XRD) analysis of a single crystal is the most powerful method for unambiguously determining the precise three-dimensional arrangement of atoms and molecules in the solid state. thepharmajournal.com This technique provides definitive proof of a compound's structure, including bond lengths, bond angles, and stereochemistry.
The process requires the target compound, this compound, to be grown as a high-quality single crystal. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. thepharmajournal.com By analyzing the positions and intensities of these spots, crystallographers can compute an electron density map of the molecule and refine it to a final structural model.
The resulting data includes the crystal system, space group, and unit cell dimensions. While specific crystallographic data for this compound is not publicly available, the table below provides an example of the type of data obtained from such an analysis, using parameters typical for small organic molecules. mdpi.comresearchgate.net
Table 4: Example Crystallographic Data for a Small Organic Molecule
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.25 |
| b (Å) | 11.13 |
| c (Å) | 15.46 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1420.1 |
| Z (Molecules per unit cell) | 4 |
Applications of 1 Propan 2 Yl Amino Propan 2 One in Advanced Organic Research
Strategic Role as a Synthetic Intermediate and Building Block
The utility of 1-[(Propan-2-yl)amino]propan-2-one as a foundational element in the synthesis of more complex molecules is a cornerstone of its application in organic chemistry.
Precursor in the Synthesis of Complex Organic Architectures
β-Amino ketones, including this compound, are highly valued as synthetic precursors for a wide array of bioactive molecules and natural products. Their inherent reactivity allows for the construction of intricate molecular frameworks. These compounds serve as crucial intermediates in the synthesis of various pharmaceuticals. For instance, the β-amino ketone moiety is the fundamental skeleton for drugs like tolperisone, a muscle relaxant, and oxyfedrine, used in treating coronary disease. researchgate.netrsc.org The ability to introduce both an amino group and a carbonyl group into a molecule in a single step provides a direct and green route to these important structural motifs. researchgate.net
The Mannich reaction, a classic method for carbon-carbon bond formation, is frequently employed to synthesize β-amino carbonyl compounds. researchgate.net This reaction, often performed as a one-pot, three-component condensation of an amine, a ketone, and an aldehyde, highlights the efficiency of using simple precursors to build more complex structures. rsc.orgresearchgate.net The resulting β-amino ketones are then readily available for further transformations, underscoring their role as versatile building blocks.
Utilization as a Chiral Building Block in Asymmetric Synthetic Routes
The presence of a chiral center in derivatives of this compound makes it a valuable chiral building block in asymmetric synthesis. This is particularly significant in the production of enantiomerically pure compounds, a critical aspect of modern drug development. rsc.orgontosight.ai Asymmetric synthesis aims to create a specific stereoisomer of a molecule, as different enantiomers can have vastly different biological activities.
The development of methods for the stereoselective synthesis of β-amino ketones has been a major focus of research. researchgate.net For example, proline-catalyzed asymmetric Mannich reactions have been successfully used to produce chiral β-amino ketones with good stereoselectivity. nih.gov These chiral β-amino ketones can then be used as starting materials in the synthesis of complex, optically active molecules. The ability to control the stereochemistry at the β-carbon is crucial for the synthesis of many biologically active compounds, including unnatural α-amino acids, which are important components of many modern pharmaceuticals. nih.gov
Contributions to Catalysis and Ligand Design
The structural framework of this compound is well-suited for the design of novel ligands and their subsequent use in catalysis.
Design of Novel Ligands Incorporating the β-Amino Ketone Framework
The β-amino ketone structure is an excellent scaffold for the design of ligands due to the presence of both nitrogen and oxygen donor atoms. These atoms can coordinate with metal ions, forming stable complexes. researchgate.net The versatility of the Mannich reaction allows for the synthesis of a wide variety of β-amino ketone derivatives with different substituents, enabling the fine-tuning of the ligand's electronic and steric properties. researchgate.net This tunability is essential for developing ligands with specific catalytic activities.
For instance, ligands incorporating a β-amino ketone framework have been used in the development of catalysts for asymmetric hydrogenation reactions, achieving high enantioselectivities. acs.org The ability of these ligands to form well-defined metal complexes is a key factor in their catalytic performance.
Exploration of Metal Complexation and Catalytic Activity of Derivatives
The metal complexes of β-amino ketone derivatives have been a subject of extensive research. These complexes, formed with transition metals such as cobalt (II), nickel (II), and manganese (II), often exhibit interesting geometries, such as square planar structures. researchgate.net The nature of the metal and the ligand determines the properties of the resulting complex.
These metal complexes have been investigated for their catalytic activity in various organic transformations. researchgate.net For example, asymmetric metal complexes derived from β-amino ketones can be used as catalysts in organic synthesis. researchgate.net The catalytic efficiency of these complexes is often dependent on the specific metal ion and the steric and electronic properties of the β-amino ketone ligand.
Research in Medicinal Chemistry Scaffold Development
The β-amino ketone motif is recognized as a "privileged scaffold" in medicinal chemistry. wikipedia.org This term refers to a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs.
The incorporation of the β-amino ketone structure into larger molecules can lead to compounds with a wide range of biological activities. For example, α,β-unsaturated ketones, which can be derived from β-amino ketones, are key intermediates in the synthesis of pharmaceuticals, natural products, and other bioactive molecules. acs.org The ability to modify the β-amino ketone scaffold allows medicinal chemists to systematically explore the structure-activity relationships of new compounds, optimizing their potency and selectivity. acs.org This makes this compound and its derivatives promising candidates for the development of novel therapeutic agents.
Use in the Design and Synthesis of Novel Scaffolds for Chemical Biology Studies
The β-aminoketone motif is a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds that are of significant interest in chemical biology and medicinal chemistry. nih.gov The compound this compound possesses two key functional groups—a secondary amine and a ketone—whose reactivity can be harnessed to create diverse molecular architectures.
This bifunctional nature makes it an ideal candidate for multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form complex products. taylorandfrancis.com The Mannich reaction, a classic example of an MCR, involves the aminoalkylation of a carbon acid and is a cornerstone for preparing β-amino carbonyl compounds. wikipedia.orgmdpi.com As a pre-formed β-aminoketone, this compound can be seen as a product of a simpler Mannich reaction, but its true utility lies in its capacity to participate in further, more complex transformations.
For instance, the amine and ketone functionalities can react intramolecularly or with external reagents to form a variety of nitrogen-containing heterocycles. One major application is in the synthesis of quinoxalines, a class of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. mdpi.com The general synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comnih.govnih.gov The ketone group in this compound, after appropriate chemical modification or oxidation of the adjacent carbon, can serve as the required dicarbonyl synthon for cyclocondensation reactions, leading to highly substituted quinoxaline (B1680401) scaffolds. This strategic use of β-aminoketones as precursors provides a modular approach to generating libraries of complex molecules for biological screening.
Contribution to Structure-Activity Relationship (SAR) Studies of Derivatives
The β-aminoketone core is considered a "privileged scaffold" in medicinal chemistry because it is a key structural feature in numerous biologically active compounds and approved drugs. nih.govresearchgate.net Consequently, derivatives of simple β-aminoketones like this compound are frequently synthesized and evaluated in structure-activity relationship (SAR) studies. These studies systematically alter the structure of a molecule to understand how specific chemical groups influence its biological activity, a critical process in drug discovery. nih.govmdpi.com
The this compound structure offers several points for chemical modification:
The Amino Group: The secondary amine can be alkylated, acylated, or incorporated into a heterocyclic ring. The nature of the substituent on the nitrogen atom is often crucial for receptor binding and pharmacokinetic properties.
The Propan-2-one Backbone: The alkyl chain can be extended, branched, or constrained within a ring.
The Ketone: The carbonyl group can be reduced to a hydroxyl group, converting the aminoketone to an aminoalcohol, a common strategy to modify activity and reduce toxicity.
SAR studies on this class of compounds have led to the development of important pharmaceuticals. By modifying the core β-aminoketone structure, researchers can fine-tune the molecule's interaction with biological targets to enhance potency and selectivity. researchgate.netmdpi.com
| Compound Name | Core Structure Moiety | Therapeutic Application | Reference |
|---|---|---|---|
| Tolperisone | β-Aminoketone | Muscle Relaxant | nih.gov |
| Oxyfedrine | β-Aminoketone | Coronary Vasodilator | nih.gov |
| Sitagliptin | β-Amino Acid Derivative (from β-aminoketone precursor) | Antidiabetic (DPP-4 Inhibitor) | nih.gov |
| Propipocaine | β-Aminoketone | Local Anesthetic | nih.gov |
Potential in Materials Science Research
While the primary research focus for β-aminoketones has been in medicinal chemistry, their inherent bifunctionality suggests potential applications in materials science, although this remains a largely unexplored area for this compound specifically.
Molecules that possess two or more reactive functional groups are known as bifunctional or polyfunctional monomers and serve as the fundamental building blocks for step-growth polymers. fiveable.mequora.comechemi.com The amine and ketone groups on this compound could theoretically allow it to participate in polymerization reactions. For example:
Poly(β-amino esters): The amine group can react with diacrylates in a Michael addition reaction to form poly(β-amino esters) (PBAEs). researchgate.net These polymers are known for their biodegradability and are heavily researched for applications in gene delivery and drug formulation.
Polymer Cross-linking: The compound could act as a cross-linking agent to modify the properties of existing polymers, introducing new functional groups that can alter material characteristics like thermal stability or adhesion. Recently, bifunctional monomers containing dynamic bonds have been used to create robust, recyclable cross-linked polymer networks. acs.org
However, it must be emphasized that the use of this compound in the synthesis of macromolecular materials is not well-documented in current scientific literature. The potential applications are based on the known reactivity of its constituent functional groups, representing an opportunity for future research to bridge the gap between organic synthesis and materials science. nih.gov
Future Directions and Emerging Research Avenues for 1 Propan 2 Yl Amino Propan 2 One
Development of Green Chemistry Approaches for its Synthesis
The pursuit of environmentally sustainable chemical manufacturing has spurred research into greener synthetic routes for 1-[(propan-2-yl)amino]propan-2-one. Traditional synthesis methods for α-amino ketones often rely on multi-step processes, harsh reagents, and the use of protecting groups, leading to significant waste. nih.govnih.gov Emerging green chemistry strategies aim to overcome these limitations by improving atom economy, utilizing renewable resources, and minimizing hazardous byproducts.
A significant area of development is the application of biocatalysis. Enzymes, such as α-oxoamine synthases, offer a direct, single-step route to α-amino ketones from common α-amino acids without the need for protecting groups. nih.govnih.gov This method is highly stereospecific, a crucial advantage in many chemical applications. nih.govnih.gov While traditional chemical syntheses might involve multiple steps including protection and deprotection, biocatalysis presents a more streamlined and efficient alternative. nih.gov Other biocatalytic methods, such as the use of imine reductases and amine dehydrogenases in reductive amination, are also being explored for the synthesis of amines with multiple stereocenters from unsaturated ketones. acs.org
Another promising green approach is the catalytic conjugate addition of amines to α,β-unsaturated carbonyl compounds. organic-chemistry.org Research has demonstrated that catalysts like silicon tetrachloride or ceric ammonium (B1175870) nitrate (B79036) can facilitate this reaction under mild or even solvent-free conditions, leading to high yields of the desired β-amino carbonyl compounds. organic-chemistry.org These methods are procedurally simple and offer a more environmentally friendly pathway compared to traditional syntheses that may employ more hazardous reagents. organic-chemistry.org
| Green Synthesis Approach | Key Advantages | Research Focus |
| Biocatalysis (α-oxoamine synthases) | Single-step, stereospecific, no protecting groups required. nih.govnih.gov | Enzyme discovery and engineering for broader substrate scope. |
| Biocatalytic Reductive Amination | High chemical purity and stereoselectivity for complex amines. acs.org | Combining different enzyme classes (e.g., ene-reductases and imine reductases) in cascade reactions. acs.org |
| Catalytic Conjugate Addition | Mild, solvent-free conditions, high yields. organic-chemistry.org | Development of new, efficient, and recyclable catalysts. organic-chemistry.org |
Exploration of Novel Catalytic Transformations Mediated by its Derivatives
Derivatives of this compound hold considerable potential as ligands in catalysis. The bifunctional nature of these molecules, containing both a nitrogen atom and a ketone group, allows them to form stable complexes with transition metals. These metal complexes can, in turn, be utilized as catalysts for a variety of organic transformations.
A key area of exploration is in asymmetric catalysis, where chiral derivatives of this compound can be used to control the stereochemical outcome of a reaction. For instance, chiral Ru amino amide complexes have been studied for the asymmetric transfer hydrogenation of ketones. researchgate.net Computational studies, such as Density Functional Theory (DFT), have been employed to understand the origin of enantioselectivity in these reactions, revealing that stabilizing interactions, like CH–π interactions between the catalyst and the substrate, play a crucial role. researchgate.net This understanding allows for the rational design of more effective and selective catalysts.
The versatility of the α-amino ketone scaffold allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties. This tunability is critical for optimizing catalytic activity and selectivity in various reactions, including hydrogenations and other transformations. researchgate.net
| Catalytic Application | Derivative Type | Research Objective |
| Asymmetric Transfer Hydrogenation | Chiral amino amide ruthenium complexes. researchgate.net | To achieve high enantioselectivity in the reduction of prochiral ketones. researchgate.net |
| General Homogeneous Catalysis | Tunable amino ketone-based ligands. | To develop robust and efficient catalysts for a broad range of organic reactions. |
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is an increasingly powerful tool for accelerating the discovery and optimization of chemical processes involving this compound and its derivatives. Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide deep insights into molecular structure, reactivity, and interactions, guiding experimental work and enabling predictive design.
DFT calculations are particularly useful for elucidating reaction mechanisms and understanding the factors that govern selectivity. researchgate.netscholaris.ca For example, DFT studies have been used to investigate the enantioselectivity of Ru-catalyzed ketone reductions, successfully reproducing experimental observations and identifying key stabilizing interactions. researchgate.net Such computational approaches can significantly reduce the time and experimental effort required to develop new, highly selective catalysts. researchgate.net DFT has also been applied to understand the selectivity of reducing agents like sodium triacetoxyborohydride (B8407120) for imines over carbonyl compounds in reductive amination reactions. scholaris.ca
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment. youtube.comyoutube.com For molecules like poly-N-isopropylacrylamide (PNIPAM), which shares structural similarities with derivatives of this compound, MD simulations have been used to study its thermodynamics and phase transitions in water. arxiv.orgarxiv.org These simulations can reveal how factors like polymer chain length and interactions with other molecules influence structural dynamics. rsc.org This knowledge is invaluable for designing molecules with specific properties for applications in materials science or as chemical probes.
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting enantioselectivity. researchgate.netscholaris.ca | Identification of key stabilizing interactions (e.g., CH–π) that control stereochemical outcomes. researchgate.net |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and intermolecular interactions. arxiv.orgrsc.org | Understanding the influence of molecular structure and environment on physical properties and complex formation. rsc.org |
Expansion of its Role as a Versatile Platform for Chemical Probe Synthesis
The structural features of this compound make it a valuable and adaptable scaffold for the creation of chemical probes. These small molecules are essential tools for studying biological processes and for the validation of new drug targets. nih.govrsc.org The presence of both a ketone and a secondary amine provides two reactive sites for the attachment of reporter groups, such as fluorophores or biotin, or for conjugation to other molecules. ljmu.ac.ukresearchgate.net
A particularly powerful strategy for creating chemical probes is the incorporation of "clickable" functional groups, such as alkynes or azides. ljmu.ac.ukresearchgate.net This allows for the use of highly efficient and specific copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry to attach the probe to its target. ljmu.ac.uk This approach has been successfully used to synthesize probes for a variety of biological targets. ljmu.ac.ukresearchgate.net
The development of chemical probes from natural products has a long history and provides a paradigm for how derivatives of this compound could be utilized. nih.gov By creating libraries of probes based on this scaffold, researchers can screen for molecules with specific biological activities and use them to identify and validate new therapeutic targets. nih.gov The ultimate goal is to develop probes that can be used in cellular and even in vivo systems to study protein function and disease pathology. nih.gov
| Probe Development Strategy | Key Features | Applications |
| "Clickable" Derivatives | Incorporation of alkyne or azide (B81097) groups for efficient conjugation. ljmu.ac.ukresearchgate.net | Multimodal analysis, tracking of active protein synthesis, and target identification. researchgate.net |
| Scaffold-Based Synthesis | Use of a common molecular framework for generating diverse probe libraries. nih.gov | High-throughput screening to discover probes for novel biological targets. nih.gov |
| Functional Group Modification | Chemical alteration of the ketone or amine to attach reporter groups. | Imaging, affinity purification, and studying protein-protein interactions. |
Q & A
Q. What are the most reliable synthetic routes for 1-[(Propan-2-yl)amino]propan-2-one in laboratory settings?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A plausible route is the reaction of propan-2-one (acetone) with isopropylamine under basic conditions. For example:
- Step 1: React acetone with isopropylamine in the presence of a dehydrating agent (e.g., molecular sieves) to form the imine intermediate.
- Step 2: Reduce the imine to the secondary amine using catalysts like sodium cyanoborohydride (NaBH3CN) in methanol .
Alternative methods may involve reductive amination or coupling reactions with halogenated precursors, depending on the desired purity and yield. Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (25–60°C) is critical to minimize side products.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify protons on the isopropyl group (δ 1.0–1.2 ppm, doublet) and the methyl groups adjacent to the ketone (δ 2.1–2.3 ppm, singlet).
- ¹³C NMR: Confirm the ketone carbonyl at δ 205–210 ppm and the tertiary carbon bonded to nitrogen at δ 50–55 ppm.
- IR Spectroscopy: Detect the C=O stretch (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹).
- Mass Spectrometry (MS): Use ESI-MS or EI-MS to observe the molecular ion peak (m/z ≈ 129) and fragmentation patterns (e.g., loss of isopropyl group).
For crystallographic confirmation, employ single-crystal X-ray diffraction with SHELXL for refinement, ensuring data resolution < 1.0 Å .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropylamino group influence reactivity compared to propan-2-one?
Methodological Answer: The isopropyl group introduces steric hindrance and electron-donating effects:
- Steric Effects: Bulkiness reduces nucleophilic attack at the carbonyl carbon, slowing reactions like aldol condensation.
- Electronic Effects: The amino group’s lone pair increases electron density on the carbonyl, weakening C=O polarization and reducing electrophilicity.
Comparative studies with analogs (Table 1) reveal these trends. Kinetic assays under controlled pH (e.g., 7.4 for physiological relevance) and DFT calculations (B3LYP/6-31G*) can quantify these effects .
Q. Table 1: Reactivity Comparison of Propan-2-one Derivatives
| Compound | Substituent | Relative Reactivity (vs. Acetone) |
|---|---|---|
| This compound | Isopropylamino | 0.3–0.5 (electrophilic reactions) |
| 1-Aminopropan-2-one | -NH₂ | 0.6–0.8 |
| 1-Fluoropropan-2-one | -F | 1.2–1.5 |
Q. How can contradictions in biological activity data for this compound be resolved?
Methodological Answer: Contradictions often arise from assay variability or off-target effects. Strategies include:
- Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) using fluorescence polarization and radiometric methods.
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity.
- Metabolite Profiling: Use LC-MS to rule out interference from degradation products.
For example, highlights kinase inhibition mechanisms where structural analogs show divergent activities due to minor substituent changes. Cross-referencing with Protein Data Bank (PDB) structures aids in rationalizing discrepancies .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Focus on hydrogen bonding between the amino group and catalytic residues (e.g., Asp86 in MAPK1).
- Molecular Dynamics (MD): Simulate binding stability (20–100 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility.
- QSAR Models: Corate substituent effects (e.g., Hammett σ values) with inhibitory potency using partial least squares (PLS) regression.
demonstrates that pyrazine-derived analogs achieve selective kinase inhibition via similar computational workflows .
Q. What challenges arise in crystallizing this compound for structural studies?
Methodological Answer:
- Polymorphism: Screen crystallization conditions (e.g., vapor diffusion with 20% PEG 8000) to isolate stable polymorphs.
- Crystal Quality: Optimize slow evaporation in ethanol/water mixtures (4:1 v/v) to grow diffraction-quality crystals.
- Data Refinement: Use SHELXL for high-resolution refinement, addressing disorder in the isopropyl group with PART/SUMP instructions. Low-temperature (100 K) data collection minimizes thermal motion artifacts .
Q. How do stereoelectronic properties affect the compound’s pharmacological potential?
Methodological Answer:
- Basicity (pKa): Determine via potentiometric titration (e.g., Sirius T3). The amino group’s pKa (~9–10) influences membrane permeability.
- Lipophilicity (LogP): Measure using shake-flask (octanol/water) or HPLC-derived methods. Higher LogP (predicted ~1.2) enhances blood-brain barrier penetration.
- Steric Maps: Generate using MOE’s Surface-Dock to visualize clashes with target binding pockets.
’s kinase inhibitors illustrate how substituent tweaks (e.g., bromine vs. chlorine) modulate these properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
